molecular formula C22H27ClO3 B1669671 Cyproterone CAS No. 2098-66-0

Cyproterone

Cat. No. B1669671
CAS RN: 2098-66-0
M. Wt: 374.9 g/mol
InChI Key: DUSHUSLJJMDGTE-ZJPMUUANSA-N
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Description

Cyproterone is a steroidal antiandrogen that was studied in the 1960s and 1970s but was never introduced for medical use . It is a precursor of cyproterone acetate (CPA), an antiandrogen, progestin, and antigonadotropin which was introduced instead of cyproterone and is widely used as a medication . It is often used in combination with estrogens in trans women to achieve feminization .


Synthesis Analysis

In a study, novel synthetic conditions of precipitation polymerization were used to obtain nanosized cyproterone molecularly imprinted polymers for application in the design of new drug delivery systems . The molecularly imprinted polymer (MIP) prepared by acetonitrile exhibited particles at the nanoscale with a high degree of monodispersity .


Molecular Structure Analysis

The molecular formula of Cyproterone is C22H27ClO3 . Its average mass is 374.901 Da and its monoisotopic mass is 374.164886 Da .


Chemical Reactions Analysis

Cyproterone seemed to decrease the activity of 17α-hydroxysteroid dehydrogenase and of 5α-steroid reductase in human prostate in vitro, as it does in testes and liver of rats .


Physical And Chemical Properties Analysis

Cyproterone has a molar mass of 402.91 g/mol . It is soluble in DMSO . The density of Cyproterone is 1.3±0.1 g/cm3 . Its boiling point is 521.0±50.0 °C at 760 mmHg .

Scientific Research Applications

Glucocorticoid Receptor Antagonism

Cyproterone acetate has been identified as a compound that binds to the glucocorticoid receptor (GR), sharing a pharmacological profile with antiprogestin mifepristone (RU486). It acts as a competitive antagonist of dexamethasone without intrinsic transactivating properties, suggesting potential therapeutic profiles derived from selectively stabilizing nuclear receptors' inactive and active conformations (Honer et al., 2003).

Androgen Receptor Ligand-Binding Domain Insight

The crystal structure of the human androgen receptor ligand-binding domain complexed with CPA provided insights for ligand-induced conformational changes and structure-based drug design. This research elucidates flexible regions of the androgen receptor ligand-binding domain and suggests how CPA antagonizes the androgen and glucocorticoid receptors (Bohl et al., 2007).

Genotoxicity and Cytotoxicity

A study demonstrated CPA's genotoxic and cytotoxic effects in human peripheral blood cultures in vitro, suggesting a potential risk at certain concentrations, which prompts a deeper investigation into its mechanisms of action and safety profile (Siddique & Afzal, 2004).

Interaction with Sex Hormone Binding Globulin

CPA's ability to displace estradiol selectively from sex hormone-binding globulin (SHBG) in female monkey plasma highlights its interaction with sex hormone regulation mechanisms, providing a basis for further exploration of its use in treating conditions like hirsutism (Srivastava, Dey, & Roy, 2009).

Skin Penetration and Follicular Targeting

Research into CPA-loaded nanostructured lipid carriers (NLCs) for treating skin disorders like acne, hirsutism, and alopecia showed enhanced skin penetration and targeted delivery to hair follicles. This application underscores CPA's potential in topical treatments for androgenic skin disorders (Ghasemiyeh et al., 2019).

Safety And Hazards

Cyproterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . It is harmful in contact with skin or if inhaled . After discontinuation of cyproterone acetate for one year, the risk of meningioma in the exposed group was 1.8-fold higher than in the control group .

properties

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHUSLJJMDGTE-ZJPMUUANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022873
Record name Cyproterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.65e-03 g/L
Record name Cyproterone
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URL http://www.hmdb.ca/metabolites/HMDB0015587
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cyproterone

CAS RN

2098-66-0
Record name Cyproterone
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Record name Cyproterone [INN:BAN]
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Record name Cyproterone
Source EPA DSSTox
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Record name 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione
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Record name CYPROTERONE
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Record name Cyproterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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